(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one
CAS No.: 920798-17-0
Cat. No.: VC16937914
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920798-17-0 |
|---|---|
| Molecular Formula | C11H12FNO2 |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one |
| Standard InChI | InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
| Standard InChI Key | OCYRRHGEYGBXQR-SNVBAGLBSA-N |
| Isomeric SMILES | CN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
| Canonical SMILES | CN1CC(OCC1=O)C2=CC(=CC=C2)F |
Introduction
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one is a chemical compound with a unique structure that combines a morpholinone ring with a fluorophenyl substituent. This compound has been identified by its PubChem CID as 67352681 and is also known by its CAS number, 920798-17-0 . The molecular formula of this compound is not explicitly listed in the available sources, but its molecular weight is approximately 209.22 g/mol .
Chemical Identifiers:
| Identifier | Value |
|---|---|
| PubChem CID | 67352681 |
| CAS Number | 920798-17-0 |
| Molecular Weight | 209.22 g/mol |
Synthesis and Chemical Reactions
The synthesis of compounds with similar morpholinone structures often involves reactions between fluorophenyl derivatives and morpholine precursors. These reactions are typically facilitated by catalysts under controlled conditions to minimize side reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions—temperature, solvent, and pH—are crucial for achieving desired outcomes in these transformations.
Biological Activity and Potential Applications
While specific biological activity data for (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one are not readily available, compounds with similar morpholinone structures have shown potential in medicinal chemistry. These compounds may exhibit significant pharmacological effects, such as anti-cancer properties or modulation of enzyme activities. The fluorophenyl group can enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.
Research Findings and Future Directions
Research on morpholinone derivatives often focuses on their ability to interact with biological macromolecules like proteins and nucleic acids. These interactions are crucial for understanding the mechanism of action and potential therapeutic effects of such compounds. Future studies could explore the specific biological activities of (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one, including its potential as a therapeutic agent.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one | Morpholinone ring with fluorophenyl group | Different fluorophenyl position |
| (2R,3S,6S)-6-(4-fluorophenyl)-3-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenol | Contains hydroxymethyl group | Different core structure |
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